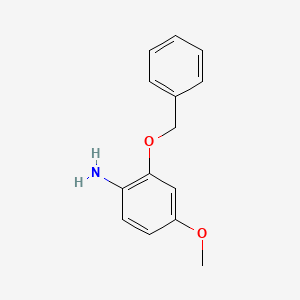

2-(Benzyloxy)-4-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHFHOHLITYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Benzyloxy)-4-methoxyaniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

Aniline and its derivatives represent a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The strategic placement of various functional groups on the aniline scaffold allows for the fine-tuning of a molecule's physicochemical properties, directing its biological activity, and optimizing its pharmacokinetic profile. 2-(Benzyloxy)-4-methoxyaniline, in particular, has emerged as a valuable building block in medicinal chemistry, offering a unique combination of steric and electronic features that are instrumental in the design of targeted therapeutics. This guide provides an in-depth technical overview of 2-(Benzyloxy)-4-methoxyaniline, encompassing its chemical and physical properties, synthesis, analytical characterization, and its burgeoning role in drug development.

Section 1: Core Properties of 2-(Benzyloxy)-4-methoxyaniline

Molecular Formula: C₁₄H₁₅NO₂[1]

Molecular Weight: 229.27 g/mol [1]

This molecule features a sophisticated architecture, incorporating a benzyl ether and a methoxy group on the aniline ring. The benzyloxy group provides a bulky, lipophilic moiety that can engage in hydrophobic interactions within biological targets, while the methoxy group acts as a hydrogen bond acceptor and can influence the electronic environment of the aromatic ring. The primary amine group serves as a crucial handle for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks.

Table 1: Physicochemical Properties of 2-(Benzyloxy)-4-methoxyaniline

| Property | Value | Source |

| CAS Number | 807266-13-3 | [1][2] |

| Molecular Formula | C₁₄H₁₅NO₂ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| Predicted XlogP | 2.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Section 2: Synthesis and Manufacturing

The synthesis of 2-(Benzyloxy)-4-methoxyaniline can be approached through a multi-step process, leveraging well-established organic chemistry reactions. A plausible and efficient synthetic route starts from a commercially available precursor, 2-nitro-4-methoxyphenol.

Diagram 1: Proposed Synthesis of 2-(Benzyloxy)-4-methoxyaniline

Caption: A two-step synthesis of 2-(Benzyloxy)-4-methoxyaniline.

Step-by-Step Experimental Protocol:

Step 1: Benzylation of 2-Nitro-4-methoxyphenol

This initial step involves the protection of the hydroxyl group as a benzyl ether. This is a standard Williamson ether synthesis. A similar procedure is reported for the synthesis of 2-Nitro-4-(benzyloxy)aniline[3].

-

Reaction Setup: To a solution of 2-nitro-4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or methyl ethyl ketone (MEK), add potassium carbonate (K₂CO₃, 1.5-2 equivalents) as a base.

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 2-nitro-1-(benzyloxy)-4-methoxybenzene.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the primary amine. This can be achieved using various reducing agents.

-

Catalytic Hydrogenation (Preferred Method):

-

Reaction Setup: Dissolve the 2-nitro-1-(benzyloxy)-4-methoxybenzene (1 equivalent) in a solvent like ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 2-(Benzyloxy)-4-methoxyaniline.

-

-

Metal-Acid Reduction (Alternative Method):

-

Reaction Setup: In a round-bottom flask, suspend the 2-nitro-1-(benzyloxy)-4-methoxybenzene in a mixture of ethanol and water.

-

Reducing Agent: Add iron powder (Fe, 3-5 equivalents) followed by the slow addition of concentrated hydrochloric acid (HCl).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours.

-

Work-up: Cool the reaction, make it basic with a solution of sodium carbonate or sodium hydroxide, and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the desired product.

-

Section 3: Analytical Characterization

The identity and purity of 2-(Benzyloxy)-4-methoxyaniline are confirmed using standard analytical techniques. While a dedicated spectrum for this specific isomer is not widely published, the expected spectral data can be reliably predicted based on its structure and comparison with the closely related isomer, N-benzyl-4-methoxyaniline.

Table 2: Predicted Spectroscopic Data for 2-(Benzyloxy)-4-methoxyaniline

| Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), ~6.8 (d, 1H, Ar-H), ~6.4-6.5 (m, 2H, Ar-H), ~5.1 (s, 2H, -OCH₂-), ~3.8 (s, 3H, -OCH₃), ~3.7 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150-155 (C-O), ~140-145 (C-N), ~137 (Ar-C of benzyl), ~127-129 (Ar-CH of benzyl), ~100-115 (Ar-CH of aniline), ~71 (-OCH₂-), ~55 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~3300-3500 (N-H stretch), ~3030 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1230 (C-O stretch) |

| Mass Spec. (EI) | m/z 229 (M⁺), 91 (tropylium ion, base peak) |

Rationale for Predicted Spectral Data:

-

¹H NMR: The aromatic protons of the benzyl group will appear as a multiplet in the downfield region. The protons on the aniline ring will be in the more upfield aromatic region, with their splitting patterns dictated by their positions relative to the amine, methoxy, and benzyloxy groups. The benzylic protons (-OCH₂-) will be a characteristic singlet, and the methoxy protons will also be a singlet. The amine protons will appear as a broad singlet.

-

¹³C NMR: The carbon atoms attached to oxygen and nitrogen will be the most downfield in the aromatic region. The benzylic carbon and methoxy carbon will have characteristic chemical shifts.

-

IR Spectroscopy: The key diagnostic peaks will be the N-H stretching vibrations of the primary amine, along with the aromatic and aliphatic C-H stretches and the strong C-O ether stretch.

-

Mass Spectrometry: The molecular ion peak is expected at m/z 229. A prominent fragment at m/z 91, corresponding to the stable tropylium cation (C₇H₇⁺), is anticipated due to the benzylic ether linkage.

Section 4: Applications in Drug Development and Medicinal Chemistry

2-(Benzyloxy)-4-methoxyaniline is a versatile scaffold for the synthesis of a variety of biologically active molecules. Its utility stems from the ability to functionalize the primary amine and the potential for the benzyloxy and methoxy groups to engage in key interactions with biological targets.

Diagram 2: Role of 2-(Benzyloxy)-4-methoxyaniline in Drug Discovery

Caption: Applications of 2-(Benzyloxy)-4-methoxyaniline in medicinal chemistry.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The aniline scaffold is a common feature in many ATP-competitive kinase inhibitors. The primary amine of 2-(Benzyloxy)-4-methoxyaniline can be readily acylated or used in condensation reactions to form heterocyclic cores, such as quinazolines, which are prevalent in kinase inhibitor design[4]. The benzyloxy and methoxy groups can occupy specific pockets in the kinase active site, contributing to potency and selectivity. For instance, derivatives of benzyloxy anilines have been explored in the synthesis of inhibitors for kinases like Bcr-Abl[5].

Development of Antimycobacterial Agents

Tuberculosis remains a significant global health threat, and there is an urgent need for new drugs. Benzyloxyaniline derivatives have been investigated for their antimycobacterial properties[6]. The lipophilic nature of the benzyl group can aid in penetrating the mycolic acid-rich cell wall of Mycobacterium tuberculosis. The core aniline structure can be derivatized to introduce pharmacophores known to be active against this bacterium.

Scaffolds for Multifunctional Agents in Neurodegenerative Diseases

Recent research has highlighted the potential of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as multifunctional agents for the treatment of Parkinson's disease[7][8]. These compounds can exhibit a range of beneficial properties, including monoamine oxidase B (MAO-B) inhibition, antioxidant activity, and metal chelation. The structural motifs present in 2-(Benzyloxy)-4-methoxyaniline make it an attractive starting point for the design of such multi-target ligands.

Section 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2-(Benzyloxy)-4-methoxyaniline is not universally available, data from closely related aniline derivatives suggest that appropriate safety precautions should be taken.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.

-

Toxicity: Based on related compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Conclusion

2-(Benzyloxy)-4-methoxyaniline is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its unique structural features provide a versatile platform for the design of novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to support researchers and scientists in leveraging this valuable building block for the advancement of medicinal chemistry.

References

-

Chemspace. (n.d.). 2-(benzyloxy)-4-methoxyaniline. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Electronic Supporting Information.

- Wong, C. M., McBurney, R. T., Binding, S. C., Peterson, M. B., Gonçales, V. R., Gooding, J. J., & Messerle, B. A. (2017). Green Chemistry, 19, 3142-3151.

-

PubChem. (n.d.). 4-methoxy-2-(phenylmethoxy)aniline. Retrieved from [Link]

- BenchChem. (n.d.). Application of 2-Isopropyl-4-methoxyaniline in Medicinal Chemistry: A Scaffolding Approach for Kinase Inhibitors.

- Google Patents. (2011). Method for synthesizing 4-benzyloxy aniline hydrochloride. (CN102001955A).

- BenchChem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds.

- PubMed. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.

- MDPI. (n.d.). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.

-

PubMed. (2023). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 249, 115142. Retrieved from [Link]

- National Institutes of Health. (n.d.). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation.

-

ResearchGate. (2023). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. Retrieved from [Link]

- ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.

-

PrepChem. (n.d.). Synthesis of 4-benzyloxyaniline. Retrieved from [Link]

-

Chemspace. (n.d.). 2-(benzyloxy)-4-methoxyaniline. Retrieved from [Link]

- MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-(benzyloxy)-4-methoxyaniline - C14H15NO2 | CSSB00000710008 [chem-space.com]

- 3. prepchem.com [prepchem.com]

- 4. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of 2-(Benzyloxy)-4-methoxyaniline, a versatile aromatic amine with potential applications as a scaffold in the development of novel therapeutic agents. The strategic placement of the benzyloxy and methoxy groups on the aniline core imparts unique electronic and steric properties, making it a molecule of significant interest for chemical modification and biological screening.

This document moves beyond a simple recitation of data, offering insights into the causality behind experimental and computational approaches to characterizing such molecules. By grounding our understanding in established analytical principles, we aim to provide a trustworthy and authoritative resource for researchers navigating the complexities of drug development.

Molecular Structure and Identification

2-(Benzyloxy)-4-methoxyaniline is a substituted aniline derivative. The core structure consists of a benzene ring substituted with an amino group (-NH2), a methoxy group (-OCH3) at position 4, and a benzyloxy group (-OCH2C6H5) at position 2.

| Identifier | Value |

| IUPAC Name | 2-(Benzyloxy)-4-methoxyaniline |

| CAS Number | 807266-13-3[1][2] |

| Molecular Formula | C14H15NO2[1][2] |

| Molecular Weight | 229.27 g/mol [1][2] |

| Canonical SMILES | COC1=CC(=C(C=C1)N)OCC2=CC=CC=C2[2] |

| InChI | InChI=1S/C14H15NO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3[3] |

| InChIKey | UJUHFHOHLITYEV-UHFFFAOYSA-N[3] |

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, a suite of well-regarded computational tools has been employed to predict its key physicochemical properties. These predictions are crucial for initial assessments in drug discovery pipelines, guiding decisions on solubility, permeability, and potential for oral bioavailability.

| Property | Predicted Value | Method/Tool |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| LogP (Octanol/Water Partition Coefficient) | 2.70 | SwissADME |

| Water Solubility (LogS) | -3.27 | SwissADME |

| pKa (most basic) | 4.25 | SwissADME |

| Topological Polar Surface Area (TPSA) | 44.5 Ų | SwissADME |

Expert Insights: The predicted LogP value of 2.70 suggests that 2-(Benzyloxy)-4-methoxyaniline possesses moderate lipophilicity. This is a favorable characteristic in drug design, as it often correlates with good membrane permeability. However, the predicted water solubility (LogS = -3.27) indicates that the compound is likely to be poorly soluble in aqueous media. This is a critical consideration for formulation and may necessitate strategies such as salt formation or the use of solubility-enhancing excipients for in vivo studies. The predicted basic pKa of 4.25 is attributed to the aniline nitrogen, suggesting it will be protonated in acidic environments like the stomach, which could influence its absorption profile.

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical synthetic approach would start from 2-amino-5-methoxyphenol. The synthesis could proceed via the following steps:

-

Protection of the amine: The more nucleophilic amino group would first be protected, for instance, by acetylation with acetic anhydride to form the corresponding acetamide. This prevents O-alkylation of the amine in the subsequent step.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of the protected intermediate would then be deprotonated with a suitable base (e.g., potassium carbonate) and reacted with benzyl bromide to form the benzyloxy ether.

-

Deprotection of the amine: Finally, the acetyl protecting group would be removed by hydrolysis under acidic or basic conditions to yield the target molecule, 2-(Benzyloxy)-4-methoxyaniline.

Caption: Proposed synthetic workflow for 2-(Benzyloxy)-4-methoxyaniline.

Reactivity Insights: The aniline moiety of 2-(Benzyloxy)-4-methoxyaniline is expected to undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation. The presence of the electron-donating methoxy and benzyloxy groups activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the positions ortho and para to the amino group. The benzyloxy group can be cleaved under hydrogenolysis conditions, which could be a useful synthetic handle for further derivatization.

Spectral Data (Predicted)

To aid in the identification and characterization of 2-(Benzyloxy)-4-methoxyaniline, predicted spectral data are provided. These predictions are generated using computational algorithms that analyze the molecule's structure and estimate the corresponding spectral features.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum provides valuable information about the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.3-7.5 | m | Protons of the benzyl ring |

| ~6.5-6.8 | m | Aromatic protons of the aniline ring |

| ~5.0 | s | Methylene protons (-OCH2-) of the benzyloxy group |

| ~4.5 | br s | Amine protons (-NH2) |

| ~3.7 | s | Methyl protons (-OCH3) of the methoxy group |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton.

| Chemical Shift (ppm) | Assignment |

| ~150-160 | C-O (methoxy and benzyloxy) |

| ~137 | Quaternary carbon of the benzyl ring |

| ~127-129 | CH carbons of the benzyl ring |

| ~110-120 | Aromatic carbons of the aniline ring |

| ~100-110 | Aromatic carbons of the aniline ring |

| ~70 | Methylene carbon (-OCH2-) of the benzyloxy group |

| ~55 | Methyl carbon (-OCH3) of the methoxy group |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum highlights the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3500 | N-H stretch | Primary amine |

| ~3030-3100 | C-H stretch | Aromatic |

| ~2850-3000 | C-H stretch | Aliphatic |

| ~1600-1620 | N-H bend | Primary amine |

| ~1500-1580 | C=C stretch | Aromatic ring |

| ~1230-1270 | C-O stretch | Aryl ether |

| ~1020-1050 | C-O stretch | Alkyl ether |

Applications in Drug Discovery and Medicinal Chemistry

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. The 2-(Benzyloxy)-4-methoxyaniline structure incorporates several features that make it an attractive starting point for drug discovery programs.

-

Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, where it often participates in hydrogen bonding interactions with the hinge region of the kinase domain. The benzyloxy and methoxy substituents can be modified to explore the surrounding pockets and enhance potency and selectivity.

-

Antimicrobial and Antifungal Agents: Benzyloxyaniline derivatives have been investigated for their antimicrobial and antifungal activities. The lipophilic benzyloxy group can facilitate membrane penetration, while the aniline moiety can be functionalized to interact with specific microbial targets.

-

Anticancer Agents: The substituted aniline motif is present in numerous anticancer drugs. The potential for derivatization of 2-(Benzyloxy)-4-methoxyaniline allows for the synthesis of libraries of compounds for screening against various cancer cell lines.

Caption: Potential applications of 2-(Benzyloxy)-4-methoxyaniline in drug discovery.

Safety and Handling

While specific toxicity data for 2-(Benzyloxy)-4-methoxyaniline is not available, it should be handled with the care appropriate for a research chemical. Based on the aniline substructure, potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(Benzyloxy)-4-methoxyaniline is a molecule with significant potential as a building block in medicinal chemistry. Its physicochemical properties, predicted through robust computational methods, suggest a compound with favorable lipophilicity for membrane permeability but with potential challenges related to aqueous solubility that must be addressed in a drug development context. The versatile aniline scaffold, coupled with the modifiable benzyloxy and methoxy substituents, provides a rich platform for the design and synthesis of novel bioactive compounds. This technical guide serves as a foundational resource for researchers, providing the necessary data and insights to unlock the full potential of this intriguing molecule in the pursuit of new therapeutics.

References

-

PubChem. 2-(benzyloxy)-4-methoxyaniline. [Link]

-

SwissADME. [Link]

-

PrepChem. Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. [Link]

-

Chemspace. 2-(benzyloxy)-4-methoxyaniline. [Link]

Sources

- 1. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. PubChemLite - 2-(benzyloxy)-4-methoxyaniline (C14H15NO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 2-(Benzyloxy)-4-methoxyaniline: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(benzyloxy)-4-methoxyaniline, a key building block in the synthesis of diverse and biologically active molecules. We will delve into its structural characteristics, synthesis, reactivity, and its emerging applications in the field of drug discovery, supported by established scientific literature.

Core Structural and Physicochemical Profile

2-(Benzyloxy)-4-methoxyaniline is an aromatic amine distinguished by the presence of a benzyloxy and a methoxy group on the aniline ring. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₅NO₂ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| CAS Number | 807266-13-3 | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically >95% (commercial) | |

| Storage | 2-8°C, protected from light |

Structural Representation:

Caption: 2D structure of 2-(Benzyloxy)-4-methoxyaniline.

Synthesis and Mechanistic Considerations

The primary route for synthesizing 2-(benzyloxy)-4-methoxyaniline is through a Williamson ether synthesis. This well-established S(_N)2 reaction provides a reliable method for forming the ether linkage.

Proposed Synthetic Pathway:

The synthesis commences with the commercially available precursor, 2-amino-5-methoxyphenol. The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide (or a related benzyl halide) to yield the final product.

Caption: Proposed synthesis of 2-(Benzyloxy)-4-methoxyaniline.

Detailed Experimental Protocol (Hypothetical):

Causality: The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it solvates the cation of the base, leaving the phenoxide anion more nucleophilic and accessible for the S(_N)2 reaction.[2] Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing significant side reactions. The reaction is heated to increase the rate of the S(_N)2 reaction, which can be slow at room temperature.

-

Reaction Setup: To a solution of 2-amino-5-methoxyphenol (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted and Comparative)

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.5-7.5 ppm). The protons on the aniline ring will appear as a distinct set of signals from those on the benzyl ring.

-

Methylene Protons (-O-CH₂-Ph): A characteristic singlet is anticipated around δ 5.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

For comparison, the ¹H NMR spectrum of N-benzyl-4-methoxyaniline shows aromatic protons between δ 6.55-7.26 ppm, a singlet for the methylene protons at δ 4.21 ppm, and a multiplet for the methoxy and other protons between δ 3.59-3.79 ppm.[3]

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Signals for the twelve aromatic carbons will be present in the region of δ 110-160 ppm.

-

Methylene Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

The ¹³C NMR spectrum of N-benzyl-4-methoxyaniline displays aromatic carbons in the range of δ 114-152 ppm, with the methylene carbon at δ 49.28 ppm and the methoxy carbon at δ 55.83 ppm.[3]

FT-IR Spectroscopy (Predicted):

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methylene and methoxy groups just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Strong absorptions for the aryl-alkyl ether and aryl-methyl ether linkages are expected in the 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.

Mass Spectrometry (Predicted):

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 229. The fragmentation pattern would likely involve the loss of the benzyl group (C₇H₇, m/z = 91) as a prominent fragment, and potentially the loss of the methoxy group.

Applications in Drug Discovery and Development

The 2-(benzyloxy)-4-methoxyaniline scaffold is of significant interest to medicinal chemists due to the versatile reactivity of the aniline moiety and the biological relevance of the benzyloxy and methoxy substituents.

Role as a Versatile Intermediate:

The primary amine of 2-(benzyloxy)-4-methoxyaniline serves as a nucleophilic handle for a variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Heterocycle synthesis: Serving as a precursor for the construction of various nitrogen-containing heterocyclic rings.

Emerging Therapeutic Applications of Derivatives:

Derivatives of benzyloxyanilines have shown promise in several therapeutic areas:

-

Monoamine Oxidase B (MAO-B) Inhibitors: A series of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives have been synthesized and evaluated as potential multifunctional agents for the treatment of Parkinson's disease.[4] These compounds have demonstrated potent MAO-B inhibition, antioxidant activity, and neuroprotective effects.[4]

-

Antitubercular Agents: N-(4-(benzyloxy)benzyl)-4-aminoquinolines, synthesized from benzyloxyaniline precursors, have been investigated for their ability to inhibit the M. tuberculosis H37Rv strain.[5]

-

Anticancer Agents: The core structure is related to intermediates used in the synthesis of potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key target in antiangiogenic cancer therapy.

Caption: Therapeutic areas for 2-(Benzyloxy)-4-methoxyaniline derivatives.

Safety and Handling

As with all laboratory chemicals, 2-(benzyloxy)-4-methoxyaniline should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

2-(Benzyloxy)-4-methoxyaniline is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its aniline functional group provide a gateway to a wide array of complex molecules with potential therapeutic applications. Further exploration of its derivatives is warranted to fully realize its potential in the development of novel drugs for a range of diseases.

References

-

ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol? Retrieved from [Link]

-

PrepChem. (n.d.). Step 2: Preparation of 2-amino-5-methoxythiophenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Wong, C. M., McBurney, R. T., Binding, S. C., Peterson, M. B., Gonçales, V. R., Gooding, J. J., & Messerle, B. A. (2017).

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

- da Silva, A. C. M., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(15), 4475.

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Retrieved from [Link]

- Nikpour, M., et al. (2010). Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors. Bioorganic & Medicinal Chemistry, 18(2), 855-862.

- Google Patents. (n.d.). A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.

- Kim, J., et al. (2022). Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H)‐one derivatives as a potential treatment for SARS‐CoV‐2. Bulletin of the Korean Chemical Society, 43(3), 412-419.

- Cao, Z., et al. (2023). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 249, 115142.

-

PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

- Zhang, Y., et al. (2025). Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry, 32(1).

-

Journal of Chemical and Pharmaceutical Research. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines. Retrieved from [Link]

-

MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(benzyloxy)-4-methoxyaniline (C14H15NO2). Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ). Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-methoxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction... Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 4-benzyloxy aniline hydrochloride.

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2012). Synthesis and biological evaluation of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. rsc.org [rsc.org]

- 4. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Benzyloxy)-4-methoxyaniline

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(benzyloxy)-4-methoxyaniline. Designed for researchers, scientists, and professionals in drug development and organic chemistry, this document delves into the structural elucidation of this compound through detailed spectral interpretation. While experimental data for this specific molecule is not widely published, this guide utilizes predictive NMR data, supported by established principles of NMR spectroscopy and comparative analysis with structurally related compounds, to offer a robust characterization.

Introduction: The Structural Significance of 2-(Benzyloxy)-4-methoxyaniline

2-(Benzyloxy)-4-methoxyaniline, with the chemical formula C₁₄H₁₅NO₂, is a substituted aniline derivative that serves as a versatile intermediate in the synthesis of various organic molecules.[1][2][3] Its structure incorporates a benzyloxy group and a methoxy group on the aniline ring, providing a scaffold for the development of novel compounds in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its application in complex synthetic pathways, and NMR spectroscopy stands as the most powerful tool for unambiguous structure determination in solution.

This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of 2-(benzyloxy)-4-methoxyaniline, explaining the chemical shifts, coupling constants, and signal assignments based on the electronic environment of the nuclei.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 2-(benzyloxy)-4-methoxyaniline offers a detailed fingerprint of its proton environments. The analysis considers the effects of electron-donating groups (amino and methoxy) and the benzyloxy moiety on the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Data for 2-(Benzyloxy)-4-methoxyaniline (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.45 | Multiplet | 5H | Phenyl protons of the benzyl group |

| 6.75 | Doublet | 1H | H-6 (ortho to -NH₂) |

| 6.40 | Doublet of doublets | 1H | H-5 (meta to -NH₂, ortho to -OCH₃) |

| 6.35 | Doublet | 1H | H-3 (ortho to -NH₂ and -OCH₂Ph) |

| 5.05 | Singlet | 2H | Benzylic protons (-OCH₂Ph) |

| 3.80 | Broad singlet | 2H | Amino protons (-NH₂) |

| 3.75 | Singlet | 3H | Methoxy protons (-OCH₃) |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (Aniline Ring): The three protons on the substituted aniline ring appear in the upfield aromatic region, a consequence of the strong electron-donating effects of the amino and methoxy groups. The proton at the 6-position (H-6) is expected to be a doublet, split by the adjacent H-5. The H-5 proton will likely appear as a doublet of doublets, coupled to both H-6 and H-3. The H-3 proton, situated between the amino and benzyloxy groups, would also be a doublet, split by H-5.

-

Aromatic Protons (Benzyl Group): The five protons of the unsubstituted phenyl ring of the benzyl group are expected to resonate as a multiplet in the range of 7.30-7.45 ppm.

-

Benzylic Protons: The two protons of the methylene bridge in the benzyloxy group (-OCH₂Ph) are chemically equivalent and, due to the absence of adjacent protons, will appear as a sharp singlet around 5.05 ppm. The proximity to the electronegative oxygen atom causes a downfield shift.[4][5]

-

Amino Protons: The two protons of the primary amine (-NH₂) typically appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration.

-

Methoxy Protons: The three equivalent protons of the methoxy group (-OCH₃) will present as a singlet at approximately 3.75 ppm.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of 2-(benzyloxy)-4-methoxyaniline. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.

Table 2: Predicted ¹³C NMR Data for 2-(Benzyloxy)-4-methoxyaniline (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 152.0 | C-4 (ipso to -OCH₃) |

| 145.0 | C-2 (ipso to -OCH₂Ph) |

| 138.0 | C-1 (ipso to -NH₂) |

| 137.5 | C-ipso (benzyl group) |

| 128.5 | C-ortho (benzyl group) |

| 128.0 | C-para (benzyl group) |

| 127.5 | C-meta (benzyl group) |

| 115.0 | C-6 |

| 105.0 | C-5 |

| 100.0 | C-3 |

| 71.0 | Benzylic carbon (-OCH₂) |

| 55.5 | Methoxy carbon (-OCH₃) |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (Aniline Ring): The carbons directly attached to the electron-donating groups (-NH₂, -OCH₃, and -OCH₂Ph) are significantly shielded. The C-4 carbon, bonded to the highly electron-donating methoxy group, is expected to be the most downfield among the substituted carbons of the aniline ring.[6][7] The carbons at positions 3, 5, and 6 will appear at higher fields due to the overall electron-rich nature of the ring.

-

Aromatic Carbons (Benzyl Group): The carbons of the benzyl group's phenyl ring will have chemical shifts typical for a monosubstituted benzene ring, with the ipso-carbon appearing around 137.5 ppm and the other carbons resonating in the 127-129 ppm range.

-

Aliphatic Carbons: The benzylic carbon (-OCH₂) will be found around 71.0 ppm, shifted downfield by the adjacent oxygen atom.[5][8] The methoxy carbon (-OCH₃) is expected to resonate at approximately 55.5 ppm.

Experimental Protocols

To obtain high-quality NMR spectra of 2-(benzyloxy)-4-methoxyaniline, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Sample Concentration: Dissolve approximately 10-20 mg of 2-(benzyloxy)-4-methoxyaniline in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2 seconds.

-

Visualization of Molecular Structure and Key Interactions

The following diagrams illustrate the molecular structure and key NMR-relevant features of 2-(benzyloxy)-4-methoxyaniline.

Caption: Molecular structure of 2-(benzyloxy)-4-methoxyaniline with atom numbering.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-(benzyloxy)-4-methoxyaniline. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and are essential for the structural verification of this important synthetic intermediate. The provided experimental protocols offer a standardized method for acquiring high-quality NMR data. This guide serves as a valuable resource for scientists and researchers, facilitating the confident identification and application of 2-(benzyloxy)-4-methoxyaniline in their work.

References

-

Biosynth. 2-(Benzyloxy)-4-methoxyaniline.

-

Sigma-Aldrich. 2-(benzyloxy)-4-methoxyaniline.

-

Chemspace. 2-(benzyloxy)-4-methoxyaniline.

-

BLD Pharm. 2-(Benzyloxy)-4-methoxyaniline.

-

Ośmiałowski, B., Kolehmainen, E., & Gawinecki, R. (2003). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 8(3), 343-353.

-

Fiveable. Spectroscopy of Ethers.

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances.

-

T3DB. Aniline.

-

OpenOChem Learn. Interpreting NMR Spectra.

-

Royal Society of Chemistry. (2018). Electronic Supporting Information.

-

Read Chemistry. (2024). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR.

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.

-

Green Chemistry. (2017). Supplementary Information.

-

BenchChem. (2025). A Comparative Analysis of 13C NMR Chemical Shifts for 2-(Benzyloxy)-4-fluorobenzaldehyde and Structural Analogs.

-

Royal Society of Chemistry. Supplementary Material.

-

ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

-

ACS Publications. Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives.

-

YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(Benzyloxy)-4-methoxyaniline

Introduction

2-(Benzyloxy)-4-methoxyaniline is a substituted aromatic amine with a molecular formula of C₁₄H₁₅NO₂ and a monoisotopic mass of 229.1103 Da.[1][2] Its structure, featuring a primary aromatic amine, a methoxy group, and a benzyl ether linkage, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Characterizing such molecules is crucial for ensuring reaction success, purity, and structural integrity. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive overview of the mass spectrometric analysis of 2-(Benzyloxy)-4-methoxyaniline. We will delve into the rationale behind selecting the appropriate ionization technique, provide a detailed experimental protocol for analysis, and explore the predictable fragmentation pathways under tandem mass spectrometry (MS/MS) conditions. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to analyze this and structurally similar compounds.

Physicochemical Properties and Ionization Method Selection

The molecular structure of 2-(Benzyloxy)-4-methoxyaniline dictates the optimal approach for its analysis by mass spectrometry. The presence of a primary aniline group (-NH₂) provides a site of high proton affinity, making the molecule basic. This characteristic is the single most important factor in selecting an ionization method.

Electrospray Ionization (ESI): The Premier Choice

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase, making it ideal for analyzing polar and basic compounds without causing premature fragmentation.[3][4] For 2-(Benzyloxy)-4-methoxyaniline, ESI in positive ion mode is the method of choice. The aniline nitrogen is readily protonated in an acidic solution, forming a stable [M+H]⁺ ion. This process is highly efficient and is the foundation for achieving excellent sensitivity.

The ESI process involves three key stages:

-

Droplet Formation: A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets.[3]

-

Desolvation: The solvent within these droplets evaporates, often aided by a drying gas, which shrinks the droplets and increases their surface charge density.[3]

-

Gas-Phase Ion Formation: Eventually, the Coulombic repulsion overcomes the droplet's surface tension, leading to the release of protonated analyte molecules into the gas phase, which are then directed into the mass analyzer.[5]

Due to the high basicity of the aniline group, 2-(Benzyloxy)-4-methoxyaniline is expected to have a high ionization efficiency in ESI.[6]

Experimental Protocol: High-Resolution MS and MS/MS Analysis

This section outlines a robust, self-validating protocol for the analysis of 2-(Benzyloxy)-4-methoxyaniline using a typical high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

Step 1: Sample and Mobile Phase Preparation

-

Sample Preparation: Prepare a stock solution of 2-(Benzyloxy)-4-methoxyaniline at 1 mg/mL in methanol. From this, create a working solution by diluting it to 1 µg/mL using the mobile phase.

-

Mobile Phase: The ideal mobile phase for positive mode ESI facilitates protonation. A standard mobile phase is a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid.

-

Causality: Formic acid acts as a proton source, lowering the pH of the solution and ensuring that the aniline nitrogen is efficiently protonated before it enters the ESI source. This directly enhances the signal intensity of the target [M+H]⁺ ion.[7]

-

Step 2: Instrumentation and Data Acquisition

The analysis can be performed via direct infusion or by coupling with liquid chromatography (LC). For purity analysis and method development, an LC-MS approach is preferred.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | The aniline group is basic and readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates efficient desolvation of droplets. |

| Gas Temperature | 300 - 350 °C | Aids solvent evaporation without causing thermal degradation. |

| Nebulizer Pressure | 35 - 45 psig | Ensures the formation of a fine, stable aerosol. |

| MS1 Scan Range | m/z 50 - 500 | Covers the expected mass of the precursor ion and potential low-mass fragments. |

| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation of the most intense ions from the MS1 scan. |

| Precursor Ion | m/z 230.1181 | The theoretical exact mass of the [M+H]⁺ ion. |

| Collision Energy | 10 - 40 eV (Ramped) | A range of energies ensures the capture of both low-energy and high-energy fragments, providing a complete fragmentation profile. |

Mass Spectrum Interpretation: From Precursor to Product Ions

Full Scan (MS1) Analysis

In the full scan spectrum, the primary ion observed will be the protonated molecule, [M+H]⁺.

-

Molecular Formula: C₁₄H₁₅NO₂

-

Monoisotopic Mass: 229.1103 Da

-

Expected [M+H]⁺ Ion: m/z 230.1181

High-resolution mass spectrometry is critical for confirming the elemental composition. A measured mass within 5 ppm of the theoretical mass provides strong evidence for the identity of the compound. The presence of an odd nominal mass for the molecular ion is also consistent with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[8][9]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is performed by isolating the [M+H]⁺ precursor ion and subjecting it to Collision-Induced Dissociation (CID) .[10] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., nitrogen or argon). This collision converts kinetic energy into internal energy, causing the ion to fragment at its weakest bonds.[10] The resulting product ions provide a structural fingerprint of the molecule.

For 2-(Benzyloxy)-4-methoxyaniline, fragmentation is predicted to occur at several key locations, primarily driven by the stability of the resulting fragments. The protonation site significantly influences the fragmentation pathways.[11][12] While protonation can occur on the ether oxygens, the aniline nitrogen is the most basic site and the most likely location of the charge.

The most probable fragmentation pathways are:

-

Cleavage of the Benzyl-Oxygen Bond: This is the most characteristic fragmentation for benzyl ethers. The C-O bond between the benzyl group and the aniline ring is relatively weak. Cleavage of this bond results in two primary product ions.

-

Formation of the Tropylium Ion (m/z 91.0542): The loss of a neutral 4-methoxy-2-aminophenol molecule (C₇H₉NO₂) leads to the formation of the highly stable C₇H₇⁺ ion. This is often the base peak in the spectra of benzyl-containing compounds due to the resonance stabilization of the tropylium cation.[13]

-

Formation of the Protonated Aniline Fragment (m/z 138.0555): Alternatively, the loss of neutral toluene (C₇H₈) results in the formation of a protonated aminophenol fragment ion.

-

-

Loss of the Methoxy Group: Cleavage of the methyl group from the methoxy ether can occur, leading to the loss of a neutral methane molecule or a methyl radical, though this is typically a less dominant pathway compared to the benzyl ether cleavage.

The following diagram illustrates the primary fragmentation cascade initiated by the cleavage of the benzyl ether linkage.

Caption: Predicted CID fragmentation of protonated 2-(Benzyloxy)-4-methoxyaniline.

Summary of Predicted Product Ions

| m/z (Theoretical) | Elemental Formula | Proposed Identity | Fragmentation Pathway |

| 230.1181 | C₁₄H₁₆NO₂⁺ | [M+H]⁺ | Precursor Ion |

| 91.0542 | C₇H₇⁺ | Tropylium Ion | Cleavage of benzyl-oxygen bond with charge retention on benzyl fragment |

| 138.0555 | C₇H₈NO₂⁺ | Protonated 2-amino-5-methoxyphenol | Cleavage of benzyl-oxygen bond with charge retention on aniline fragment |

Conclusion

The mass spectrometric analysis of 2-(Benzyloxy)-4-methoxyaniline is straightforward when guided by the molecule's fundamental chemical properties. The basic aniline moiety makes it an excellent candidate for positive mode electrospray ionization, which reliably generates an abundant protonated molecule [M+H]⁺. Subsequent tandem mass spectrometry via collision-induced dissociation provides clear, interpretable fragmentation data. The dominant cleavage of the benzyl ether bond, yielding the characteristic tropylium ion at m/z 91, serves as a powerful diagnostic tool for structural confirmation. By employing the high-resolution methods detailed in this guide, researchers can confidently identify and characterize this compound, ensuring the quality and integrity of their synthetic work.

References

-

Collision-induced dissociation (CID). (n.d.). In Wikipedia. Retrieved January 19, 2026.[10]

-

Mass Spectrometry of Amines. (2023, April 30). JoVE.[14]

-

Vekey, K., Czira, G., & Dancsi, A. (1994). Collision-induced dissociation mass spectra of protonated alkyl amines. Journal of the American Society for Mass Spectrometry, 5(5), 443-451.[15]

-

Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In Reactive Intermediates: MS Investigations in Solution. Wiley-VCH.[16]

-

ECHIMICA. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I [Video]. YouTube.[17]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.[8]

-

Lee, J., et al. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling.[7][12]

-

Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling.[11]

-

Electrospray Ionization. (n.d.). Creative Proteomics.[3]

-

Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9.[4]

-

Cole, R. B. (Ed.). (2010). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. John Wiley & Sons.[5]

-

Kruve, A., & Lõkov, K. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(24), 10217-10224.[6]

-

Fragmentation of Amines. (n.d.). Whitman College.[18]

-

Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE.[9]

-

2-(benzyloxy)-4-methoxyaniline. (n.d.). Chemspace.[1]

-

2-(Benzyloxy)-4-methoxyaniline. (n.d.). BLD Pharm.[2]

-

Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. (2025, August 7). ResearchGate.[13]

-

Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.[19]

Sources

- 1. 2-(benzyloxy)-4-methoxyaniline - C14H15NO2 | CSSB00000710008 [chem-space.com]

- 2. 807266-13-3|2-(Benzyloxy)-4-methoxyaniline|BLD Pharm [bldpharm.com]

- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Video: Mass Spectrometry of Amines [jove.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. m.youtube.com [m.youtube.com]

- 18. GCMS Section 6.15 [people.whitman.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

FT-IR spectrum of 2-(Benzyloxy)-4-methoxyaniline

An In-Depth Technical Guide to the FT-IR Spectrum of 2-(Benzyloxy)-4-methoxyaniline

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(benzyloxy)-4-methoxyaniline, a substituted aniline derivative relevant in synthetic chemistry and drug development. As a characterization tool, FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for verifying molecular identity and assessing purity. This document details the theoretical basis for the expected vibrational modes, presents a validated experimental protocol for data acquisition, and offers a meticulous interpretation of the resulting spectrum. The guide is intended for researchers, scientists, and quality control professionals who rely on robust analytical techniques for structural elucidation.

Introduction: The Molecule and the Method

2-(Benzyloxy)-4-methoxyaniline (Molecular Formula: C₁₄H₁₅NO₂, Molecular Weight: 229.27 g/mol ) is a complex organic molecule incorporating multiple functional groups that contribute to its chemical reactivity and potential applications.[1][2] Its structure features a primary aromatic amine, an aryl-methoxy ether, an aryl-benzyl ether, and two distinct benzene rings. The precise arrangement of these groups is critical to its function, making unambiguous structural confirmation an essential step in its synthesis and application.

FT-IR spectroscopy is an ideal technique for this purpose. It measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds (e.g., stretching, bending, wagging). Because each functional group possesses a unique set of vibrational frequencies, the resulting spectrum serves as a distinct molecular "fingerprint." This guide will deconstruct the FT-IR spectrum of 2-(benzyloxy)-4-methoxyaniline, correlating each significant absorption band to its originating functional group and vibrational motion.

Molecular Structure and Predicted Vibrational Frequencies

A causal understanding of the FT-IR spectrum begins with a functional group analysis of the target molecule. The structure of 2-(benzyloxy)-4-methoxyaniline contains several key IR-active moieties.

-

Primary Aromatic Amine (-NH₂): This group is expected to show two distinct N-H stretching bands due to symmetric and asymmetric vibrations, as well as a characteristic N-H scissoring (bending) vibration.[3][4]

-

Ethers (C-O-C): The molecule contains two different ether linkages: an aryl-methyl ether (Ar-O-CH₃) and an aryl-benzyl ether (Ar-O-CH₂-Ph). These give rise to strong C-O stretching bands. Phenyl alkyl ethers typically display two prominent absorptions for C-O stretching.[5][6] The asymmetric C-O-C stretch is usually the most intense band in the 1300-1000 cm⁻¹ region.[7]

-

Aromatic Rings (Benzene): Both benzene rings will produce aromatic C-H stretching absorptions above 3000 cm⁻¹.[8][9] Additionally, characteristic C=C in-ring stretching vibrations are expected in the 1600-1450 cm⁻¹ range.[9]

-

Aliphatic C-H (in the benzyl CH₂ group): The methylene bridge will exhibit standard sp³ C-H stretching vibrations.[10]

-

Substitution Patterns: The out-of-plane (oop) C-H bending vibrations in the fingerprint region (< 900 cm⁻¹) are highly diagnostic of the substitution pattern on the benzene rings.[11] The aniline ring is 1,2,4-trisubstituted, while the benzyl ring is monosubstituted.

The logical flow for predicting the spectrum is outlined below.

Caption: A logical diagram illustrating the self-validating approach to spectral interpretation.

For instance, the clear observation of the dual N-H stretching peaks and the N-H bend validates the primary amine. The intense C-O stretches confirm the ether linkages. The absence of a broad O-H stretch around 3300 cm⁻¹ rules out alcohol impurities, and the absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the absence of ketone, aldehyde, or ester contaminants. [12][13]This convergence of positive and negative evidence provides a high degree of confidence in the assigned structure.

Conclusion

The FT-IR spectrum of 2-(benzyloxy)-4-methoxyaniline is rich with information that, when systematically interpreted, provides an unambiguous confirmation of its complex molecular structure. The key diagnostic features are the dual N-H stretching bands of the primary amine, the strong and complex C-O stretching region characteristic of its two distinct ether functionalities, and the highly specific C-H out-of-plane bending bands that confirm the substitution patterns of both aromatic rings. By employing a robust experimental protocol and a holistic, self-validating interpretation strategy, FT-IR spectroscopy stands as an indispensable tool for identity, purity, and quality assessment in the development and synthesis of novel chemical entities.

References

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Al-Enain, M. (n.d.). Charateristic IR Absorption of Benzene Derivatives. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

ResearchGate. (2014). Influence of Solvents on IR Spectrum of Aromatic Amines. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

-

Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Chemspace. (n.d.). 2-(benzyloxy)-4-methoxyaniline. [Link]

-

PubChem. (n.d.). N-Benzyl-4-methoxyaniline. [Link]

Sources

- 1. 807266-13-3|2-(Benzyloxy)-4-methoxyaniline|BLD Pharm [bldpharm.com]

- 2. N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Charateristic IR Absorption of Benzene Derivatives [ns1.almerja.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

solubility of 2-(Benzyloxy)-4-methoxyaniline in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-4-methoxyaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Benzyloxy)-4-methoxyaniline, a key intermediate in various synthetic applications. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to deliver a foundational understanding of the physicochemical principles governing its solubility. We present a detailed, field-tested protocol for solubility determination using the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. The guide emphasizes a first-principles approach, enabling scientists to predict solubility behavior, select appropriate solvent systems, and generate reliable, reproducible data for applications ranging from reaction optimization to formulation development.

Introduction: The Significance of Solubility in a Molecular Context

Solubility is a critical physicochemical parameter that dictates the utility of a chemical compound in a vast array of applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical sciences. For a molecule like 2-(Benzyloxy)-4-methoxyaniline, understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies (e.g., crystallization), and developing formulations.

This guide provides both the theoretical underpinnings and the practical, step-by-step methodologies to empower researchers to accurately characterize the solubility of this compound. We will dissect the molecular structure of 2-(Benzyloxy)-4-methoxyaniline to predict its behavior and then provide a robust experimental protocol for empirical validation.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces; a solute will dissolve best in a solvent that has a similar polarity and can participate in similar types of intermolecular interactions.

The structure of 2-(Benzyloxy)-4-methoxyaniline contains several key functional groups that dictate its solubility:

-

Aniline Moiety (-NH₂): The primary amine group is polar and can act as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.

-

Benzyloxy Group (-OCH₂Ph): This large, nonpolar benzyl group introduces significant nonpolar character to the molecule. The phenyl ring can participate in π-π stacking interactions.

-

Aromatic Rings: The two phenyl rings contribute to the nonpolar nature of the molecule.

Predicted Solubility:

Based on this hybrid structure, 2-(Benzyloxy)-4-methoxyaniline is expected to exhibit moderate to good solubility in a range of organic solvents. Its large nonpolar surface area, due to the benzyl and phenyl groups, suggests good solubility in solvents with some nonpolar character, such as dichloromethane (DCM) and tetrahydrofuran (THF). The presence of hydrogen-bond-accepting ether groups and a hydrogen-bond-donating/accepting amine group indicates that it should also be soluble in polar aprotic solvents like acetone and ethyl acetate, and moderately soluble in polar protic solvents like methanol and ethanol. Conversely, it is expected to have very low solubility in purely nonpolar solvents like hexanes and low solubility in water.

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method, as described in OECD Guideline 105. This method involves agitating an excess amount of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached.

Rationale for Method Selection

The shake-flask method is considered the "gold standard" because it is a direct, physical measurement of a saturated solution at equilibrium. This ensures that the measured solubility is the true thermodynamic solubility, which is a well-defined and reproducible value. This method is robust and less susceptible to artifacts from supersaturation that can occur with other methods.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials:

-

2-(Benzyloxy)-4-methoxyaniline (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes (1-5 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Calibrated analytical balance

-

HPLC system with a UV detector

Procedure:

-

Preparation of Test Vessels: Add an excess amount of solid 2-(Benzyloxy)-4-methoxyaniline to several vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 10-20 mg).

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a moderate speed for a predetermined time. A preliminary experiment should be run to determine the time to reach equilibrium (typically 24 to 48 hours is sufficient).

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter membrane.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be precisely recorded.

-

Quantification: Analyze the diluted sample by HPLC to determine the concentration of 2-(Benzyloxy)-4-methoxyaniline.

Analytical Quantification by HPLC

A robust and validated analytical method is essential for accurately determining the concentration of the dissolved analyte. Reverse-phase HPLC with UV detection is well-suited for this purpose.

HPLC Method Parameters (Example)

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

Preparation of Standard Curve

A standard curve is essential for accurate quantification.

-

Prepare a stock solution of 2-(Benzyloxy)-4-methoxyaniline of known concentration (e.g., 1 mg/mL) in the HPLC mobile phase.

-

Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot the peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R² > 0.999) will be used to calculate the concentration of the unknown samples.

Data Analysis and Reporting

The solubility is calculated from the concentration determined by HPLC, taking into account the dilution factor.

Calculation:

Solubility (mg/mL) = CHPLC × DF

Where:

-

CHPLC is the concentration measured by HPLC (in mg/mL).

-

DF is the dilution factor.

The results should be reported in a clear and standardized format, as shown in the table below. It is crucial to always report the temperature at which the measurement was performed.

Example Data Table for Reporting Solubility

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |